METHYL 2-{[2-(4-BROMOPHENYL)ACETYL]AMINO}-4-(3,4-DIMETHOXYPHENYL)-3-THIOPHENECARBOXYLATE
Overview
Description
METHYL 2-{[2-(4-BROMOPHENYL)ACETYL]AMINO}-4-(3,4-DIMETHOXYPHENYL)-3-THIOPHENECARBOXYLATE is a complex organic compound that features a thiophene ring, a bromophenyl group, and a dimethoxyphenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of METHYL 2-{[2-(4-BROMOPHENYL)ACETYL]AMINO}-4-(3,4-DIMETHOXYPHENYL)-3-THIOPHENECARBOXYLATE typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the Bromophenyl Acetyl Intermediate: This step involves the reaction of 4-bromobenzyl bromide with sodium cyanide in a solvent like dimethylformamide (DMF) to form 4-bromophenylacetonitrile.
Amidation Reaction: The 4-bromophenylacetonitrile is then reacted with an amine to form the corresponding amide.
Coupling with Thiophene Derivative: The amide is then coupled with a thiophene derivative under appropriate conditions to form the final product.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This could include the use of catalysts, optimized reaction temperatures, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
METHYL 2-{[2-(4-BROMOPHENYL)ACETYL]AMINO}-4-(3,4-DIMETHOXYPHENYL)-3-THIOPHENECARBOXYLATE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: The bromine atom in the bromophenyl group can be substituted with other groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Sodium methoxide (NaOMe) or other nucleophiles in a suitable solvent.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may yield alcohols or amines.
Scientific Research Applications
METHYL 2-{[2-(4-BROMOPHENYL)ACETYL]AMINO}-4-(3,4-DIMETHOXYPHENYL)-3-THIOPHENECARBOXYLATE has several scientific research applications:
Medicinal Chemistry: It can be used as a building block for the synthesis of potential pharmaceutical compounds.
Organic Synthesis: The compound can serve as an intermediate in the synthesis of more complex molecules.
Material Science: Its unique structure makes it a candidate for the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of METHYL 2-{[2-(4-BROMOPHENYL)ACETYL]AMINO}-4-(3,4-DIMETHOXYPHENYL)-3-THIOPHENECARBOXYLATE involves its interaction with specific molecular targets. The exact pathways and targets depend on the context of its use, such as in medicinal chemistry where it may interact with enzymes or receptors to exert its effects.
Comparison with Similar Compounds
Similar Compounds
- METHYL 2-{[2-(4-CHLOROPHENYL)ACETYL]AMINO}-4-(3,4-DIMETHOXYPHENYL)-3-THIOPHENECARBOXYLATE
- METHYL 2-{[2-(4-FLUOROPHENYL)ACETYL]AMINO}-4-(3,4-DIMETHOXYPHENYL)-3-THIOPHENECARBOXYLATE
Uniqueness
The presence of the bromine atom in METHYL 2-{[2-(4-BROMOPHENYL)ACETYL]AMINO}-4-(3,4-DIMETHOXYPHENYL)-3-THIOPHENECARBOXYLATE imparts unique reactivity and properties compared to its chloro and fluoro analogs
Properties
IUPAC Name |
methyl 2-[[2-(4-bromophenyl)acetyl]amino]-4-(3,4-dimethoxyphenyl)thiophene-3-carboxylate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H20BrNO5S/c1-27-17-9-6-14(11-18(17)28-2)16-12-30-21(20(16)22(26)29-3)24-19(25)10-13-4-7-15(23)8-5-13/h4-9,11-12H,10H2,1-3H3,(H,24,25) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ICDYBPHWOQAXKP-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C2=CSC(=C2C(=O)OC)NC(=O)CC3=CC=C(C=C3)Br)OC | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H20BrNO5S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
490.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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